Isoindoline

Vue d'ensemble

Description

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . It is considered as the “hydrogenated sister” of isoindole, which is widespread in nature as a heterocyclic core of alkaloids and antibiotics . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

Isoindoline derivatives can be synthesized based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another method involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .

Molecular Structure Analysis

The parent compound of Isoindoline has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .

Chemical Reactions Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .

Physical And Chemical Properties Analysis

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoindoline derivatives are prominently used in the synthesis of pharmaceutical compounds. The N-isoindoline-1,3-dione heterocycles, in particular, have been studied for their potential as therapeutic agents . Their structure–activity relationships and biological properties are of significant interest, as they could lead to the development of new drugs with improved efficacy and reduced toxicity.

Analgesic Development

Recent studies have focused on the synthesis of new derivatives of Isoindoline-1,3-dione as non-steroidal analgesics . These compounds have shown promising results in both in silico and in vivo studies, indicating low toxicity and high analgesic activity. This makes them potential candidates for the development of new pain relievers that are effective and have fewer side effects.

Colorants and Dyes

The chemical structure of Isoindoline makes it suitable for use in the production of colorants and dyes . These compounds can provide a range of colors and are used in various industries, including textiles, inks, and coatings. The versatility in the synthesis of Isoindoline derivatives allows for the customization of colors for specific applications.

Polymer Additives

Isoindoline derivatives serve as valuable additives in polymer synthesis . They can enhance the properties of polymers, such as durability, flexibility, and resistance to degradation. This application is crucial in the development of high-performance materials for various industrial uses.

Organic Synthesis

Isoindoline is a key component in organic synthesis, offering a pathway to a variety of complex organic compounds . Its derivatives are used as intermediates in the synthesis of more complex molecules, serving as building blocks in the construction of diverse organic structures.

Photochromic Materials

The reactivity of Isoindoline derivatives has been harnessed to create photochromic materials . These materials change color when exposed to light, which has applications in smart windows, sunglasses, and optical data storage devices. The ability to control the photochromic properties of these materials opens up new possibilities in material science.

Antidepressant Research

Isoindoline derivatives are being evaluated for their potential use as antidepressants . Behavioral studies in mice have indicated that certain Isoindoline compounds could serve as primary screening tests for antidepressants, suggesting a new avenue for mental health treatment.

Safety and Hazards

Orientations Futures

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The development of new derivatives of isoindoline-1,3-dione is relevant . The aim is to develop a green synthesis technique for isoindolines/dioxoisoindolines .

Mécanisme D'action

Target of Action

Isoindoline and its derivatives have been found to interact with various biological targets. For instance, isoindoline-1,3-dione derivatives have shown potential in modulating the dopamine receptor D3 , suggesting a potential application as antipsychotic agents. Additionally, isoindoline-1-ones have been explored as potential inhibitors of Cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. Furthermore, isoindoline derivatives have been evaluated for their inhibitory effects on cholinesterases , enzymes essential for neurotransmission.

Mode of Action

The interaction of isoindoline with its targets involves binding at specific sites, leading to changes in the target’s function. For instance, isoindoline-1-ones have shown high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction can inhibit the kinase activity of CDK7, thereby affecting cell cycle progression.

Biochemical Pathways

Isoindoline’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting CDKs, isoindoline-1-ones can disrupt the cell cycle, potentially leading to cell cycle arrest . Moreover, by modulating the activity of cholinesterases, isoindoline derivatives can influence neurotransmission .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoindoline derivatives have been studied. For instance, isoindoline amide derivatives have shown excellent drug-like properties and better pharmacokinetic profiles than some known CDK7 inhibitors . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of isoindoline’s action depend on its specific targets. For instance, by inhibiting CDKs, isoindoline-1-ones can induce cell cycle arrest, potentially leading to apoptosis . Moreover, modulation of cholinesterase activity can affect neurotransmission, potentially influencing cognitive function .

Action Environment

The action, efficacy, and stability of isoindoline can be influenced by various environmental factors. For instance, the synthesis and reactivity of isoindoline-1,3-dione derivatives can be influenced by the specific substituents attached to both the isoindoline core and the carbonyl groups . Understanding these influences is crucial for optimizing the therapeutic use of isoindoline and its derivatives.

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMLCQWXVFZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964291 | |

| Record name | 2,3-Dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindoline | |

CAS RN |

496-12-8 | |

| Record name | Isoindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoindoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7B55YCK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

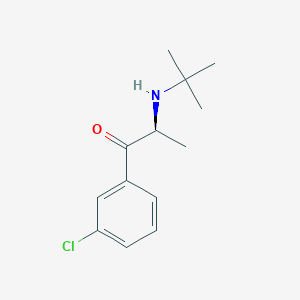

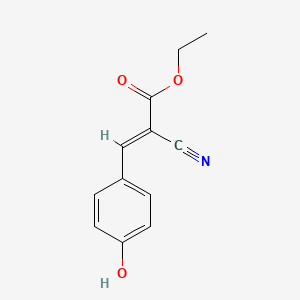

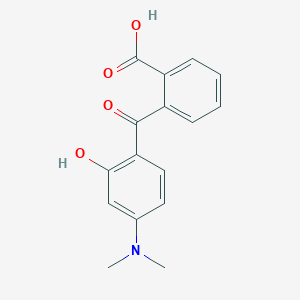

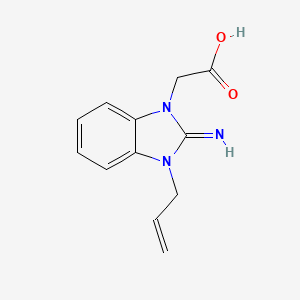

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some common methods for synthesizing isoindoline derivatives?

A1: Several synthetic approaches are available for isoindoline derivatives:

- Condensation Reactions:

- Reacting barbituric acid with 1,3-diimino isoindoline in an inorganic acid-methanol solution yields isoindoline yellow pigments [].

- Condensing phthalic anhydride with various anilines in the presence of Water Extract of Onion Peel Ash (WEOPA) as a green catalyst provides access to isoindoline-1,3-dione derivatives [].

- Alkylation and Reduction:

- Cyclocondensation:

- Palladium-Catalyzed Cascade Reactions:

Q2: What is the significance of using WEOPA as a catalyst in isoindoline synthesis?

A2: WEOPA offers several advantages as a green catalytic system for synthesizing isoindoline-1,3-dione derivatives []:

Q3: How is the structure of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione characterized?

A3: This compound is characterized using a combination of techniques:

- NMR Spectroscopy: Proton and carbon NMR (1H-NMR and 13C-NMR) provide information about the compound's hydrogen and carbon framework [].

- Single Crystal X-Ray Diffraction: This method reveals the compound's three-dimensional structure, including bond lengths, angles, and molecular packing in the crystal lattice [].

Q4: How do spectroscopic techniques aid in characterizing isoindoline derivatives?

A4: Various spectroscopic methods are employed for structural elucidation:

- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, , ].

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing insights into the compound's structure [].

- NMR Spectroscopy: Provides detailed information about the arrangement of carbon and hydrogen atoms in the molecule [, , ].

- X-Ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states within a material, particularly useful for studying nitrogen-containing functional groups like nitroxides [].

Q5: How does density functional theory (DFT) contribute to understanding isoindoline derivatives?

A5: DFT calculations offer valuable insights into the electronic and structural properties of isoindolines:

- Electronic Structure: DFT helps determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into electronic transitions, redox properties, and potential applications in organic electronics [, ].

- Molecular Geometry: DFT optimizes the molecular geometry of isoindoline derivatives, allowing researchers to study bond lengths, angles, and overall molecular shape [, ].

- Optical Properties: DFT calculations help predict the UV-visible absorption and emission spectra of isoindoline-based dyes, providing information about their color and potential applications in optoelectronic devices [].

Q6: What are some notable applications of isoindoline derivatives?

A6: Isoindolines exhibit a range of applications, including:

- Pigments: Isoindoline-based compounds are used as pigments in various applications, including inks, paints, and plastics [, ].

- Antidepressants: Certain isoindoline derivatives have shown promising antidepressant activity in preclinical studies [].

- Antimicrobial Agents: Some isoindoline derivatives exhibit antimicrobial activity against bacteria and fungi [, ].

- Spin Probes: Isoindoline nitroxides, due to their paramagnetic nature, serve as spin probes in electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular dynamics and interactions in biological systems [, , , , ].

- Fluorescence-Suppressed Probes: Isoindoline nitroxide-labeled porphyrins act as fluorescence-suppressed probes, where fluorescence is quenched by the nitroxide and restored upon radical scavenging, allowing for monitoring polymer degradation [].

- Enzyme Inhibitors: Isoindoline derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation, and 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development [, ].

Q7: How do isoindoline derivatives exert their antidepressant effects?

A7: While the exact mechanism is still under investigation, research suggests that isoindoline derivatives may exert antidepressant effects by increasing serotonin (5-HT) levels in the brain [].

Q8: How do the structures of isoindoline-1,3-dione derivatives relate to their COX inhibitory activity?

A8: The presence and position of substituents on the isoindoline-1,3-dione core influence their interactions with COX enzymes and thus affect their inhibitory activity. For instance, compounds with a bulky aryl group tend to exhibit higher potency toward COX-2, whereas those with a more accessible amino group might display selectivity for COX-1 [, ].

Q9: How are isoindoline nitroxides utilized in studying polymer degradation?

A9: Isoindoline nitroxides, either alone or linked to fluorophores, act as sensitive probes for monitoring polymer degradation:

- Direct Monitoring: The decrease in the EPR signal of the nitroxide, due to its reaction with radicals formed during polymer degradation, provides a direct measure of degradation [, ].

- Profluorescent Nitroxides: When linked to a fluorophore, the fluorescence of the system is initially quenched by the nitroxide. As degradation occurs and the nitroxide scavenges radicals, fluorescence increases, enabling visualization and quantification of degradation processes [].

Q10: How do isoindoline derivatives interact with DNA?

A10: Isoindoline derivatives exhibit diverse DNA binding modes depending on their structure:

- Groove Binding: Some derivatives bind to the grooves of the DNA helix [].

- Intercalation: Certain compounds, particularly those with planar aromatic systems, can intercalate between DNA base pairs [].

- Abasic Site Binding: Nitroxide-derived N-oxide phenazines containing isoindoline moieties have shown selective binding affinity for abasic sites in duplex DNA, particularly those with cytosine as the orphan base [].

Q11: What are the implications of inhibiting the BfrB-Bfd interaction in Pseudomonas aeruginosa?

A12: Inhibiting the interaction between the bacterial iron storage protein bacterioferritin (BfrB) and its ferredoxin partner (Bfd) disrupts iron homeostasis in P. aeruginosa []. This leads to:

Q12: How does the structure of bis(2-pyridylimino)isoindoline derivatives impact their birefringence?

A13: The birefringence (Δn) of bis(2-pyridylimino)isoindoline crystals is significantly influenced by the substituents attached to the isoindoline core. Bulky substituents and their orientation in the crystal lattice affect the anisotropy of molecular polarizability, leading to variations in birefringence values [].

Q13: How does the choice of solvent affect the properties of isoindoline derivatives?

A14: Theoretical calculations on isoindoline derivatives indicate that solvent polarity can influence their electronic properties and tautomeric equilibria. For instance, isoindoline tautomers are generally more stable in polar solvents like DMSO compared to less polar solvents like THF [].

Q14: How can halogen bonding be utilized in designing self-assembling organic spin systems based on isoindoline nitroxides?

A15: Halogen bonding, a noncovalent interaction between an electron-deficient halogen atom and an electron-rich atom, can direct the self-assembly of isoindoline nitroxide molecules. For example, the interaction between 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) and 1,4-diiodotetrafluorobenzene leads to the formation of a discrete 2:1 supramolecular complex stabilized by N—O···I halogen bonds. This highlights the potential of using halogen bonding for creating ordered architectures of paramagnetic molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)

![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)